molecular formula C10H12BrN B567688 4-Bromo-3,3-dimethylindoline CAS No. 1227418-26-9

4-Bromo-3,3-dimethylindoline

Cat. No. B567688
M. Wt: 226.117
InChI Key: WRJRWRRMADSCCD-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethylindoline is a chemical compound with the CAS Number: 1227418-26-9. It has a molecular weight of 226.12 . The IUPAC name for this compound is 4-bromo-3,3-dimethylindoline .


Molecular Structure Analysis

The InChI code for 4-Bromo-3,3-dimethylindoline is 1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-Bromo-3,3-dimethylindoline is a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Application

4-Bromo-3,3-dimethylindoline is used in the field of organic synthesis . It is used as a starting material or intermediate in the synthesis of more complex organic compounds .

Results

The outcomes of these reactions can also vary greatly, but the use of 4-Bromo-3,3-dimethylindoline can often lead to the synthesis of novel organic compounds with potential applications in various fields .

Synthesis of Thiophene Derivatives

Application

4-Bromo-3,3-dimethylindoline has been used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound is a model organic compound with functionalization that allows facile downhill derivation .

Method of Application

The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

Results

The protocol resulted in a four-step synthesis starting from thiophene with an overall yield of 47% . The synthesized compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

Safety And Hazards

The safety information available indicates that 4-Bromo-3,3-dimethylindoline may be harmful if swallowed or comes into contact with the skin . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-3,3-dimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRWRRMADSCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695038
Record name 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,3-dimethylindoline

CAS RN

1227418-26-9
Record name 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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